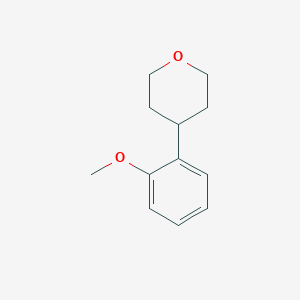

4-(2-methoxyphenyl)tetrahydro-2H-pyran

Description

Contextual Significance of Tetrahydropyran (B127337) Derivatives in Organic Chemistry

The tetrahydropyran ring, a saturated six-membered heterocycle containing one oxygen atom, is a privileged scaffold in organic chemistry. hsppharma.comchemicalbook.com Its prevalence is notable in a vast array of biologically active compounds, including many natural products such as marine toxins, pheromones, and complex anticancer agents. hsppharma.comchemicalbook.com The structural rigidity of the THP ring, compared to an open-chain ether, can be advantageous in the design of therapeutic agents by reducing the entropic penalty upon binding to a biological target.

In synthetic organic chemistry, the tetrahydropyranyl group is widely employed as a robust protecting group for alcohols. chemicalbook.comappchemical.com Alcohols can be converted to 2-tetrahydropyranyl ethers by reacting with 3,4-dihydropyran, forming a stable acetal (B89532) that is resistant to many reaction conditions, yet can be readily removed under acidic hydrolysis. appchemical.com Beyond its role in protection chemistry, the THP core is a key building block in the synthesis of complex molecules, with numerous stereoselective methods developed for its construction. google.com The tetrahydropyran ring system is also the foundational core of pyranose sugars, such as glucose, highlighting its fundamental role in biochemistry. appchemical.com

Table 1: Examples of Biologically Active Molecules Containing a Tetrahydropyran Moiety

| Compound | Class | Significance |

| Bryostatin | Marine Macrolide | Potent anticancer agent chemicalbook.com |

| Eribulin | Marine Macrolide | Anticancer agent used in chemotherapy chemicalbook.com |

| Topiramate | Fructopyranose Derivative | Anticonvulsant drug |

| Zanamivir | Pyranose Derivative | Neuraminidase inhibitor for treating influenza |

Role of Methoxyphenyl Moieties in Chemical Scaffolds

The methoxyphenyl group, consisting of a benzene (B151609) ring substituted with a methoxy (B1213986) (-OCH3) group, is another ubiquitous feature in medicinal chemistry and natural product synthesis. researchgate.net The methoxy group is a small, electronically versatile substituent that can significantly influence a molecule's properties. It is an electron-donating group through resonance and can act as a hydrogen bond acceptor via its oxygen atom.

These characteristics allow the methoxy group to modulate several critical aspects of a drug candidate's profile:

Ligand-Target Binding: The oxygen can form crucial hydrogen bonds with amino acid residues in a protein's active site, enhancing binding affinity and selectivity.

Physicochemical Properties: The methoxy group can impact a molecule's lipophilicity, solubility, and metabolic stability. researchgate.net Replacing a more lipophilic cyclohexyl group with a tetrahydropyran ring, for instance, can improve a drug's ADME (absorption, distribution, metabolism, and excretion) profile.

Metabolic Fate: The methoxy group is susceptible to metabolic O-demethylation by cytochrome P450 enzymes, which converts it into a hydroxyl group. guidechem.comnih.gov This transformation can lead to the formation of an active metabolite or provide a route for detoxification and excretion. guidechem.com

The strategic placement of methoxy groups on an aromatic ring is a common tactic in medicinal chemistry to optimize the structure-activity relationship (SAR) of a lead compound. researchgate.net

Table 2: Physicochemical Properties of Core Moieties

| Moiety | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| Tetrahydropyran | C5H10O | 86.13 | Cyclic ether, hydrogen bond acceptor, core of pyranose sugars appchemical.com |

| Anisole (Methoxybenzene) | C7H8O | 108.14 | Aromatic, methoxy group is a hydrogen bond acceptor and subject to O-demethylation researchgate.netguidechem.com |

Scope and Research Imperatives for 4-(2-methoxyphenyl)tetrahydro-2H-pyran

While direct research on this compound is sparse, its structure suggests several potential areas of investigation. The molecule combines the conformationally restrained, polar tetrahydropyran ring with a 2-methoxyphenyl substituent, a common feature in ligands targeting central nervous system (CNS) receptors.

The primary research imperatives for this compound would likely involve its exploration as a novel chemical scaffold or building block. Specific areas of potential research include:

Medicinal Chemistry: The compound could serve as a fragment or starting material for the synthesis of new therapeutic agents. The specific ortho-positioning of the methoxy group on the phenyl ring, combined with the tetrahydropyran, creates a distinct three-dimensional structure that could be explored for selective binding to various biological targets. Researchers might investigate its potential in areas where (2-methoxyphenyl)piperazine derivatives have shown activity, such as at serotonin (B10506) (5-HT) receptors.

Fragment-Based Drug Discovery (FBDD): As a relatively small and rigid molecule, it could be included in fragment libraries for screening against a wide range of proteins. Hits from such screens could be elaborated into more potent lead compounds.

Materials Science: Aryl-substituted cyclic ethers can sometimes find applications in the development of new polymers or liquid crystals. Research could explore the physical properties of this compound and its derivatives for potential use in materials science. google.com

The key research question would be to determine how the combination of the tetrahydropyran core and the specific ortho-methoxyphenyl substituent influences molecular conformation, receptor binding, and physicochemical properties compared to its more studied para- and meta-isomers or related structures. Synthetic efforts would focus on developing efficient and stereocontrolled routes to access this specific isomer, which would then enable a thorough investigation of its chemical and biological profile.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)oxane |

InChI |

InChI=1S/C12H16O2/c1-13-12-5-3-2-4-11(12)10-6-8-14-9-7-10/h2-5,10H,6-9H2,1H3 |

InChI Key |

RWGAUBPDRQJOQL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Methoxyphenyl Tetrahydro 2h Pyran and Its Derivatives

Strategies for Tetrahydropyran (B127337) Ring Formation

The formation of the tetrahydropyran skeleton is a key step in the synthesis of 4-(2-methoxyphenyl)tetrahydro-2H-pyran. Several powerful methodologies have been developed for this purpose, including cyclization reactions and multicomponent approaches.

Prins Cyclization Reactions for Tetrahydropyran Skeletons

The Prins reaction is a well-established and powerful method for the stereoselective synthesis of tetrahydropyran rings. researchgate.net This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound. semanticscholar.org The reaction proceeds through an oxocarbenium ion intermediate, which then undergoes cyclization. semanticscholar.orgbeilstein-journals.org

One of the major challenges in Prins cyclization is the potential for racemization through competing oxonia-Cope rearrangements. beilstein-journals.orgnih.gov However, strategies have been developed to suppress this side reaction, such as using α-acetoxy ethers as precursors for the oxocarbenium ion. beilstein-journals.org For instance, the reaction of an α-acetoxy ether with a Lewis acid like BF₃·OEt₂ can yield the desired tetrahydropyran without significant loss of optical purity. beilstein-journals.org

A variation of this reaction, the Prins-Friedel-Crafts reaction, allows for the one-pot, three-component synthesis of 4-aryltetrahydropyrans from epoxides and homoallylic alcohols in an arene solvent. researchgate.net This approach is diastereoselective, typically yielding all-cis diastereomers in moderate to good yields. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the outcome of the Prins cyclization. Various Lewis acids such as SnBr₄, TMSBr, TiCl₄, and In(OTf)₃ have been successfully employed. beilstein-journals.org

Table 1: Examples of Prins Cyclization for Tetrahydropyran Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

| Homoallylic alcohol and propanal | Lewis acid | 2,6-disubstituted tetrahydropyran | beilstein-journals.org |

| Substituted cyclopropylcarbinol and aldehyde | TFA | 2,4,6-trisubstituted tetrahydropyran | beilstein-journals.org |

| α,β-unsaturated acetals and electron-rich olefins | Ce(NO₃)₃, SDS, water | 2,6-disubstituted tetrahydropyran | beilstein-journals.org |

| Epoxides and homoallylic alcohols in arene solvent | Boron trifluoride etherate | 4-aryltetrahydropyrans | researchgate.net |

Multicomponent Reaction Approaches for Dihydropyran and Tetrahydropyran Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like dihydropyrans and tetrahydropyrans from three or more starting materials in a single step. researchgate.net The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of a multicomponent reaction that has been adapted for the synthesis of related heterocyclic systems. ijcrt.org

One such approach involves the tandem Knoevenagel condensation-cyclocondensation of an aldehyde, malononitrile (B47326), and a C-H activated acid. This method can be catalyzed by environmentally benign catalysts like Ag/TiO₂ nano-thin films in an aqueous medium. The key steps involve the initial formation of an α-cyanocinnamonitrile intermediate, followed by a Michael addition and subsequent cyclization.

These reactions are often characterized by mild reaction conditions, high yields, and simple product isolation procedures, making them attractive for combinatorial chemistry and the generation of molecular diversity. researchgate.net

Table 2: Multicomponent Synthesis of Pyran Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, malononitrile, C-H activated acid | Ag/TiO₂ nano-thin films, water, 60°C | 2-amino-3-cyano-4H-pyrans | |

| Aldehydes, amines, β-ketoesters | (±)-CSA, neat | Functionalized tetrahydropyridines | researchgate.net |

Base-Promoted Selective Synthesis of 2H-Pyranones

While the target molecule is a saturated tetrahydropyran, the synthesis of pyranone intermediates can be a viable strategy, as these can be subsequently reduced to the desired tetrahydropyran. A highly efficient domino protocol has been developed for the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles from α-aroylketene dithioacetals and malononitrile in the presence of a base like KOH in DMF. This process involves a sequence of addition-elimination, intramolecular cyclization, and ring-opening/closing steps.

Acylation Reactions in Pyranone Synthesis

Acylation reactions are fundamental in the synthesis of pyranone structures. For example, the acylation of pyran-2,4,6-trione (acetonedicarboxylic anhydride) can lead to various substituted pyranones. The reaction with acetic anhydride (B1165640) yields an O-acetyl derivative, which can be rearranged to a C-acetyl derivative. Similarly, benzoyl chloride gives the O-benzoyl derivative.

Installation of the 2-Methoxyphenyl Moiety

Once the tetrahydropyran ring is formed, or a suitable precursor is synthesized, the next crucial step is the introduction of the 2-methoxyphenyl group at the 4-position. Coupling reactions are a powerful tool for this transformation.

Coupling Reactions Utilizing Methoxyphenyl Precursors

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. researchgate.netpasteur.fryoutube.comrsc.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate. rsc.org

In the context of synthesizing this compound, a plausible strategy would involve the Suzuki-Miyaura coupling of a 4-substituted tetrahydropyran precursor with (2-methoxyphenyl)boronic acid. The tetrahydropyran precursor would need to bear a suitable leaving group at the 4-position, such as a bromine, iodine, or triflate group.

For instance, the synthesis of 4-aryl tetrahydropyridines has been successfully achieved via the Suzuki-Miyaura coupling of cyclic vinyl boronates derived from N-protected tetrahydropyridines with aryl halides. researchgate.net A similar strategy could be envisioned for the synthesis of 4-aryltetrahydropyrans.

The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, and base can be critical for the success of the reaction.

Table 3: Components of a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Example | Role in Reaction |

| Organohalide/Triflate | 4-Bromo-tetrahydro-2H-pyran | Electrophilic partner |

| Organoboron Compound | (2-Methoxyphenyl)boronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron compound |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium |

Functionalization of Tetrahydropyran Intermediates

One key approach to synthesizing this compound involves the late-stage introduction of the 2-methoxyphenyl group onto a pre-formed tetrahydropyran scaffold. This is typically achieved through cross-coupling reactions, where a tetrahydropyran intermediate bearing a suitable leaving group at the C4 position is coupled with a (2-methoxyphenyl)metallic reagent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for this purpose. libretexts.org The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with a boronic acid, and reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of the target molecule, a common precursor would be a 4-halo- or 4-triflyloxytetrahydropyran. This intermediate can then be reacted with (2-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for the reaction's efficiency. Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, have been shown to be highly effective in facilitating Suzuki-Miyaura couplings, even with challenging substrates. The methoxy (B1213986) group on the SPhos ligand is believed to stabilize the palladium complex, contributing to the catalyst's high activity. nih.gov

The electronic and steric properties of the (2-methoxyphenyl)boronic acid can influence the reaction. The ortho-methoxy group can exert a steric effect, potentially hindering the approach to the metal center. However, studies on Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids have shown that these couplings can proceed efficiently, sometimes with the ortho-substituent even playing a beneficial role in the reaction mechanism through coordination with the metal center. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Ref |

| 4-Bromotetrahydropyran | (2-Methoxyphenyl)boronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | This compound | nih.gov |

| 4-Triflyloxytetrahydropyran | (2-Methoxyphenyl)boronic acid | Pd₂(dba)₃, PCy₃ | Cs₂CO₃ | Dioxane | This compound | beilstein-journals.org |

Stereoselective and Regioselective Synthesis of this compound Analogues

The Prins cyclization is a prominent and versatile method for the stereoselective synthesis of substituted tetrahydropyrans. chemicalbook.comnih.gov This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. chemicalbook.com For the synthesis of this compound, 2-methoxybenzaldehyde (B41997) would serve as the aldehyde component.

The reaction proceeds through an oxocarbenium ion intermediate, which is then attacked intramolecularly by the alkene of the homoallylic alcohol. The stereochemical outcome of the Prins cyclization is highly dependent on the geometry of the oxocarbenium ion and the transition state of the cyclization, which is often a chair-like conformation. researchgate.net This allows for the predictable formation of specific diastereomers. The presence of the ortho-methoxy group on the benzaldehyde (B42025) can influence the reactivity and selectivity through both electronic and steric effects. Electron-donating groups on the aromatic ring can stabilize the intermediate carbocation, potentially affecting the reaction rate. nih.gov

Various Lewis and Brønsted acids can be employed to catalyze the Prins cyclization, including iodine, SnCl₄, and BiCl₃. chemicalbook.comnih.gov The choice of catalyst can impact the reaction's efficiency and selectivity. For instance, iodine has been shown to be an effective catalyst for the Prins cyclization under mild, metal-free conditions. researchgate.net

The regioselectivity of the Prins reaction is generally well-controlled, leading to the formation of the six-membered tetrahydropyran ring. However, side reactions such as oxonia-Cope rearrangement can sometimes lead to a loss of stereochemical integrity, an issue that can be influenced by substrate structure and reaction conditions. nih.govresearchgate.net

| Aldehyde | Homoallylic Alcohol | Catalyst | Product Stereochemistry | Ref |

| 2-Methoxybenzaldehyde | But-3-en-1-ol | I₂ | cis/trans mixture | chemicalbook.comresearchgate.net |

| 2-Methoxybenzaldehyde | Pent-4-en-2-ol | SnCl₄ | Predominantly cis | nih.gov |

| 2-Methoxybenzaldehyde | 1-Phenylbut-3-en-1-ol | BiCl₃ | High diastereoselectivity | nih.gov |

Catalytic Approaches in the Synthesis of Tetrahydropyran Systems

Catalysis is central to the modern synthesis of tetrahydropyran systems, offering routes that are more efficient, selective, and environmentally benign than stoichiometric methods. Both transition metals and, more recently, nanocatalysts have been extensively explored for their utility in constructing the tetrahydropyran ring.

Transition metals, particularly palladium and rhodium, are widely used in catalytic cycles for the synthesis of heterocyclic compounds, including tetrahydropyrans.

Palladium: As discussed in section 2.2.2, palladium is a cornerstone catalyst for cross-coupling reactions to form C-aryl bonds. Beyond Suzuki-Miyaura coupling, the Heck reaction represents another powerful palladium-catalyzed method. The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. semanticscholar.org A strategy for synthesizing 4-aryltetrahydropyran precursors could involve an intramolecular Heck reaction of a suitably designed substrate. More commonly, intermolecular Heck reactions are used to synthesize precursors that can then undergo cyclization to form the tetrahydropyran ring.

Rhodium: Rhodium catalysts are known for their ability to catalyze a variety of transformations, including C-H activation and hydroarylation reactions. researchgate.net Rhodium-catalyzed hydroarylation of alkenes and alkynes provides a direct method for the formation of C-aryl bonds. researchgate.net In the context of tetrahydropyran synthesis, a rhodium catalyst could potentially be used to couple an aryl group to a dihydropyran intermediate or to catalyze an intramolecular cyclization of a substrate containing both an alkene/alkyne and an alcohol moiety.

| Catalyst | Reaction Type | Substrates | Product | Ref |

| Palladium(II) acetate | Suzuki-Miyaura Coupling | 4-Halotetrahydropyran, Arylboronic acid | 4-Aryltetrahydropyran | libretexts.org |

| [PdCl(C₃H₅)]₂ | Heck Reaction | Aryl bromide, Alkene | Arylated alkene | chemicalbook.com |

| [Rh(cod)Cl]₂ | Hydroarylation | Aryl tetrazole, Alkyne | Alkenylated aryl tetrazole | researchgate.net |

Nanocatalysts have emerged as a frontier in catalysis, offering advantages such as high surface-area-to-volume ratios, unique electronic properties, and often enhanced reactivity and selectivity compared to their bulk counterparts. In heterocyclic synthesis, various metal nanoparticles have been employed as efficient and recyclable catalysts.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their well-defined pore structures and high density of active sites make them promising candidates for catalysis. MOFs can be designed to incorporate specific catalytic functionalities.

For the synthesis of this compound, a plausible approach using a MOF catalyst would be through a Friedel-Crafts type reaction. A Friedel-Crafts alkylation could be used to attach the tetrahydropyran moiety to the 2-methoxyphenyl ring, or an intramolecular version could be envisioned to form the tetrahydropyran ring itself. MOFs containing Lewis acidic metal centers, such as those with Tantalum (Ta), could potentially catalyze such transformations. While the direct application of Ta-MOF nanostructures for tetrahydropyran synthesis is not yet widely reported, the known Lewis acidity of tantalum oxides suggests their potential in acid-catalyzed reactions like the Friedel-Crafts alkylation or the Prins cyclization. The ordered and tunable pore structure of a MOF could also impart shape and size selectivity to the catalytic process.

| Nanocatalyst Type | Reaction Type | Potential Application | Ref |

| Metal-Organic Framework (MOF) | Friedel-Crafts Alkylation | Arylation of a tetrahydropyran precursor | |

| Metal Nanoparticles (e.g., Pd) | Cross-Coupling | Functionalization of tetrahydropyran | libretexts.org |

Chemical Reactivity and Transformations of 4 2 Methoxyphenyl Tetrahydro 2h Pyran

Functional Group Modifications and Derivatization Strategies

The presence of the ether linkages in both the tetrahydropyran (B127337) ring and the methoxy (B1213986) substituent on the phenyl ring, along with the aromatic system, provides multiple sites for chemical modification.

The tetrahydropyran (THP) ring is a common motif in synthetic organic chemistry, often employed as a protecting group for alcohols due to its stability under a variety of reaction conditions. However, the ether linkage within the ring can undergo cleavage under strong acidic conditions. More targeted modifications often involve the introduction of functional groups onto the ring system prior to or after the formation of the 4-aryl substituent.

Palladium-catalyzed oxidative Heck redox-relay strategies have been utilized for the synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from dihydropyranyl alcohols. acs.org This method allows for the introduction of diverse functionalities onto the tetrahydropyran skeleton with excellent stereoselectivity. acs.org

| Reactant | Catalyst System | Product | Stereoselectivity |

| (R)- or (S)-dihydropyranyl alcohol | Pd(OAc)₂, PyrOx L1, Cu(OTf)₂ | 2,6-trans-tetrahydropyran | Excellent |

This table illustrates a synthetic strategy for functionalizing the tetrahydropyran ring system, which could be adapted for derivatives of 4-(2-methoxyphenyl)tetrahydro-2H-pyran.

Furthermore, intramolecular hydroalkoxylation of unactivated olefins catalyzed by a Co(salen) complex provides a route to substituted tetrahydropyrans. organic-chemistry.org This method is tolerant of various functional groups, suggesting its potential applicability to precursors of this compound. organic-chemistry.org

The 2-methoxyphenyl group offers several avenues for chemical transformation, primarily involving the methoxy group and the aromatic ring.

Demethylation: The methyl ether of the 2-methoxyphenyl group can be cleaved to yield the corresponding phenol. This reaction is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This transformation is fundamental in the synthesis of many natural products and pharmaceuticals where a free hydroxyl group is required for further reactions or for biological activity.

Electrophilic Aromatic Substitution: The aromatic ring of the 2-methoxyphenyl substituent is activated towards electrophilic substitution by the electron-donating methoxy group. The directing effect of the methoxy group and the bulky tetrahydropyran substituent will influence the position of substitution. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine in the presence of a Lewis acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, respectively, using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst.

The photochemistry of methoxyphenyl derivatives has been studied, revealing that the position of the methoxy group influences the stability and reactivity of cationic intermediates formed under photochemical conditions. nih.gov For the ortho isomer, the triplet cation is the ground state, which can influence the outcome of photochemical reactions. nih.gov

Cycloaddition Reactions of Pyranones and Dihydropyrans

While this compound itself is saturated and does not undergo cycloaddition reactions, its unsaturated precursors, such as dihydropyrans and pyranones, are valuable substrates in such transformations, particularly in Diels-Alder reactions. nih.govnih.gov The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, which is a common structural motif in complex natural products. nih.govwikipedia.org

2-Pyrones, which can be considered as precursors to tetrahydropyran systems, can act as dienes in Diels-Alder reactions, although they are generally reluctant partners due to their aromatic character. nih.gov The reaction involves a conjugated diene system within the pyrone ring reacting with a dienophile (an alkene) to form a bicyclic adduct. nih.govmasterorganicchemistry.com These reactions can be catalyzed by Lewis acids or bifunctional organic catalysts to enhance their rate and stereoselectivity. nih.gov

| Diene | Dienophile | Catalyst | Product |

| 2-Pyrone | Electron-deficient alkene | Cinchona alkaloid-derived bifunctional catalyst | Bicyclic chiral building block |

This table provides an example of a catalytic asymmetric Diels-Alder reaction involving a 2-pyrone, a potential precursor to substituted tetrahydropyrans.

Dihydropyrans can also participate in formal hetero-Diels-Alder reactions to produce dihydropyran-4-ones. acs.org These reactions provide a versatile route to functionalized pyran systems that can be further elaborated. acs.org

The bicyclic adducts resulting from the Diels-Alder reactions of pyranones can undergo a variety of subsequent transformations. nih.gov For instance, the lactone bridge can be opened, and the resulting cyclohexene (B86901) derivative can be further functionalized. These transformations are key steps in the synthesis of complex molecules and natural products. nih.gov The initial cycloadducts from photocycloaddition reactions of α-diketones can also undergo further transformations to yield highly functionalized structures. mdpi.com

Rearrangement Reactions Involving Pyran Derivatives

Pyran derivatives can undergo various rearrangement reactions, often promoted by acid or thermal conditions. One notable example is the Claisen rearrangement, which involves the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. While the tetrahydropyran ring itself is saturated, precursors or derivatives containing appropriate unsaturation can undergo such rearrangements.

A tandem 2-oxonia nih.govnih.gov-sigmatropic rearrangement/cyclization sequence catalyzed by In(OTf)₃ has been developed for the conversion of homoallylic alcohols into tetrahydrofuran (B95107) derivatives. acs.org While this leads to a five-membered ring, it highlights the potential for sigmatropic rearrangements in related systems. acs.org Photochemical conditions can also induce rearrangement reactions in heterocyclic systems, such as the ring expansion of oxetanes to tetrahydrofurans, which proceeds through the formation of an ylide intermediate. rsc.org Although not a direct rearrangement of a pyran, this demonstrates the utility of photochemical methods in transforming cyclic ethers. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 4-(2-methoxyphenyl)tetrahydro-2H-pyran, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the methoxyphenyl group and the aliphatic protons of the tetrahydropyran (B127337) ring.

The aromatic region would likely display a set of multiplets characteristic of a 1,2-disubstituted benzene (B151609) ring. The protons on the tetrahydropyran ring would appear in the aliphatic region, with their chemical shifts and splitting patterns dictated by their proximity to the oxygen atom and the methoxyphenyl substituent. Protons on carbons adjacent to the oxygen atom (C2 and C6) are expected to be deshielded and resonate at a lower field compared to the other ring protons. The methoxy (B1213986) group protons would typically appear as a sharp singlet.

A detailed analysis of a closely related structure, Methyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate, reveals aromatic protons in the range of δ 6.71-6.93 ppm and a methoxy group signal at δ 3.69 ppm. nih.gov Based on this, the predicted ¹H NMR data for this compound are summarized in the interactive table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | 7.10 - 7.30 | Multiplet | - |

| H-3', H-4', H-5' (Aromatic) | 6.85 - 7.00 | Multiplet | - |

| O-CH₃ | ~3.80 | Singlet | - |

| H-2ax, H-6ax (Tetrahydropyran) | 3.90 - 4.10 | Multiplet | - |

| H-2eq, H-6eq (Tetrahydropyran) | 3.40 - 3.60 | Multiplet | - |

| H-4 (Tetrahydropyran) | 2.80 - 3.00 | Multiplet | - |

| H-3ax, H-5ax (Tetrahydropyran) | 1.80 - 2.00 | Multiplet | - |

| H-3eq, H-5eq (Tetrahydropyran) | 1.50 - 1.70 | Multiplet | - |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom.

The carbon atoms of the aromatic ring will resonate in the downfield region (δ 110-160 ppm). The carbon attached to the methoxy group (C-2') and the carbon attached to the tetrahydropyran ring (C-1') will have characteristic chemical shifts. The aliphatic carbons of the tetrahydropyran ring will appear in the upfield region, with the carbons adjacent to the oxygen atom (C-2 and C-6) being the most deshielded among them. The methoxy carbon will appear as a distinct signal around δ 55 ppm.

Analysis of similar methoxyphenyl-substituted compounds provides a basis for predicting the chemical shifts in the target molecule. rsc.org The anticipated ¹³C NMR data are presented in the following interactive table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (Aromatic) | ~130 - 132 |

| C-2' (Aromatic) | ~156 - 158 |

| C-3' (Aromatic) | ~110 - 112 |

| C-4' (Aromatic) | ~128 - 130 |

| C-5' (Aromatic) | ~120 - 122 |

| C-6' (Aromatic) | ~126 - 128 |

| O-CH₃ | ~55 - 56 |

| C-2, C-6 (Tetrahydropyran) | ~67 - 69 |

| C-4 (Tetrahydropyran) | ~40 - 42 |

| C-3, C-5 (Tetrahydropyran) | ~33 - 35 |

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and elucidating the connectivity within a molecule.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings. In the COSY spectrum of this compound, cross-peaks would be expected between adjacent protons on both the aromatic and tetrahydropyran rings, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached. This would allow for the direct assignment of each proton signal to its corresponding carbon signal in the tetrahydropyran and methoxyphenyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for establishing the connectivity between different fragments of the molecule. For instance, correlations between the H-4 proton of the tetrahydropyran ring and the aromatic carbons (C-1', C-2', C-6') would confirm the attachment of the phenyl ring to the C-4 position of the pyran ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Key expected vibrational modes include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic ring, and C-O stretching from the ether linkages in the tetrahydropyran ring and the methoxy group. The spectrum of a related compound, Methyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate, shows characteristic peaks for C-H and C-O bonds. nih.gov Based on this and general spectroscopic principles, the predicted FT-IR data are tabulated below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O-C (Aryl Ether) Stretch | 1260 - 1230 | Strong |

| C-O-C (Aliphatic Ether) Stretch | 1150 - 1070 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information to confirm the structural assignments.

Prominent peaks in the Raman spectrum would be expected for the symmetric stretching of the aromatic ring and the C-C bonds of the tetrahydropyran ring. The C-H stretching vibrations would also be visible. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information allows for the determination of a molecule's exact molecular weight and can provide clues about its structure through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrometry experiment of this compound, the molecule would be ionized, leading to the formation of a molecular ion (M+•). The m/z value of this molecular ion would correspond to the molecular weight of the compound.

Subsequent fragmentation of the molecular ion would produce a series of smaller, charged fragments. The pattern of these fragments is unique to the molecule and is invaluable for structural elucidation. While specific experimental data for this compound is not available, a hypothetical fragmentation pattern can be predicted based on the functional groups present in the molecule.

Hypothetical Mass Spectrometry Data

| Fragment (m/z) | Proposed Structure/Identity |

| [M]+• | Molecular ion of this compound |

| [M - OCH3]+ | Loss of a methoxy radical |

| [M - C5H9O]+ | Cleavage of the tetrahydropyran ring |

| [C7H7O]+ | Fragment corresponding to the methoxyphenyl group |

| [C6H5O]+ | Loss of a methyl group from the methoxyphenyl fragment |

This table is a representation of plausible fragmentation patterns and is not based on experimental data.

Broadband Rotational Spectroscopy for Gas-Phase Structure and Conformation

Broadband rotational spectroscopy is a high-resolution spectroscopic technique that provides precise information about the geometry and conformational landscape of molecules in the gas phase. By measuring the rotational transitions of a molecule, it is possible to determine its rotational constants, which are inversely related to the moments of inertia. These constants are a sensitive probe of the molecule's three-dimensional structure.

For a flexible molecule like this compound, several different conformers may exist at room temperature. Broadband rotational spectroscopy can distinguish between these different conformers and provide information about their relative energies and the barriers to interconversion. This technique would be instrumental in understanding how the 2-methoxyphenyl substituent influences the conformational preference of the tetrahydropyran ring (e.g., chair or boat conformations) and the orientation of the phenyl group.

Hypothetical Rotational Spectroscopy Data

| Parameter | Conformer 1 (e.g., Axial) | Conformer 2 (e.g., Equatorial) |

| Rotational Constant A (MHz) | Hypothetical Value | Hypothetical Value |

| Rotational Constant B (MHz) | Hypothetical Value | Hypothetical Value |

| Rotational Constant C (MHz) | Hypothetical Value | Hypothetical Value |

| Relative Energy (kJ/mol) | Hypothetical Value | Hypothetical Value |

This table illustrates the type of data obtained from rotational spectroscopy and is not based on experimental measurements for this compound.

Computational and Theoretical Chemistry Studies

Molecular Structure and Conformational Analysis

Computational methods are essential for understanding the three-dimensional structure and dynamic behavior of molecules like 4-(2-methoxyphenyl)tetrahydro-2H-pyran. Such studies typically employ Density Functional Theory (DFT) and other ab initio methods to predict molecular properties.

Geometry Optimization and Three-Dimensional Structure Elucidation

The first step in a computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsion) angles.

It is well-established that the tetrahydro-2H-pyran ring itself preferentially adopts a chair conformation to minimize steric and torsional strain. researchgate.net Computational studies on related substituted pyrans confirm that the chair form is significantly more stable than boat or twist-boat conformations. researchgate.netbeilstein-journals.org In the case of this compound, a key structural question would be the orientation of the 2-methoxyphenyl substituent at the C4 position—whether it is in an axial or equatorial position. Generally, bulky substituents are energetically favored in the equatorial position to avoid steric clashes with axial hydrogens on the pyran ring.

Analysis of Conformational Flexibility and Isomerism

Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt through the rotation of its single bonds. For this molecule, the primary sources of conformational flexibility would be:

Ring Inversion: The chair conformation of the tetrahydropyran (B127337) ring can undergo a "ring flip," converting one chair form to another. This process would interchange the axial and equatorial positions of all substituents.

Rotation of the Phenyl Ring: The 2-methoxyphenyl group can rotate around the C-C bond connecting it to the pyran ring.

Rotation of the Methoxy (B1213986) Group: The methyl group of the methoxy substituent can rotate relative to the phenyl ring.

Computational studies on other substituted pyrans have shown that the energy barriers for these rotations and inversions can be calculated to understand the molecule's dynamic behavior at different temperatures. beilstein-journals.org The relative energies of different conformers (e.g., axial vs. equatorial phenyl group) would determine their population distribution at equilibrium.

Intermolecular Interactions and Dimer Conformations

Computational methods can also predict how molecules interact with each other. In the solid state, molecules of this compound would pack in a crystal lattice stabilized by various non-covalent interactions. These can include:

Van der Waals forces: General attractive and repulsive forces between molecules.

C-H···O hydrogen bonds: Weak hydrogen bonds can form between carbon-hydrogen bonds and the oxygen atoms of the pyran ring or the methoxy group.

π-π stacking: Interactions between the aromatic rings of adjacent molecules. nih.gov

Electronic Structure and Reactivity Analysis

The electronic properties of a molecule govern its reactivity. DFT calculations are widely used to analyze electron distribution and molecular orbitals.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost electrons and acts as an electron donor. Regions of the molecule with high HOMO density are susceptible to attack by electrophiles.

LUMO: Represents the lowest energy vacant orbital and acts as an electron acceptor. Regions with high LUMO density are susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an important indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive. nih.goviucr.org For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would likely be distributed across the aromatic system.

Table 1: Conceptual Frontier Molecular Orbital Properties

| Property | Description | Predicted Location for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation (nucleophilic character). | Likely concentrated on the π-system of the 2-methoxyphenyl group. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilic character). | Likely distributed across the antibonding π* orbitals of the aromatic ring. |

| Energy Gap | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. | Would require specific calculation; a smaller gap implies higher reactivity. |

This table is illustrative and based on general chemical principles, as specific calculated values for the target compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using colors to indicate electrostatic potential. researchgate.net

Red regions: Indicate negative potential (electron-rich areas), typically found near electronegative atoms like oxygen. These are sites for electrophilic attack.

Blue regions: Indicate positive potential (electron-poor areas), typically found around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

Green/Yellow regions: Indicate neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the pyran ring and the methoxy group, highlighting these as potential hydrogen bond acceptors. The aromatic protons and some C-H protons on the pyran ring would likely show regions of positive potential (blue). Such maps are invaluable for predicting intermolecular interactions and the initial steps of chemical reactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of a localized, Lewis-like framework. wikipedia.orgq-chem.com It examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals, quantifying the stabilizing energy associated with these interactions. This analysis is particularly useful for understanding hyperconjugation, which involves the interaction of sigma (σ) or lone pair (n) electrons with adjacent antibonding sigma (σ) or pi (π) orbitals. nih.gov

Key hyperconjugative interactions expected in this molecule include:

n(O1) → σ(C-C)*: Delocalization of electron density from the lone pairs of the pyran oxygen atom to the antibonding orbitals of the adjacent C-C bonds within the ring. This interaction is fundamental to the anomeric effect observed in similar saturated heterocyclic systems.

n(O2) → σ(C-O)*: Interaction between the methoxy oxygen lone pair and the antibonding orbital of the adjacent carbon-oxygen bond.

n(O2) → π(C-C) of phenyl ring*: Delocalization of a lone pair from the methoxy oxygen into the π-antibonding system of the attached phenyl ring. This interaction contributes to the electron-donating character of the methoxy group and influences the electronic properties of the aromatic ring.

σ(C-H) → σ(C-C)*: Standard hyperconjugative effects involving the sigma bonds of the aliphatic tetrahydropyran ring, which contribute to its conformational stability.

The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. The NBO analysis provides a Lewis structure representation with over 99% accuracy for many organic molecules, with the remaining electron density attributed to these delocalization effects. wikipedia.org

Table 1: Illustrative NBO Analysis for Key Interactions in this compound Note: These are hypothetical values based on typical computational results for similar structures and are intended for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O1) - Pyran Ring | σ*(C2-C3) | 2.5 | Hyperconjugation |

| n(O1) - Pyran Ring | σ*(C6-H) | 1.8 | Hyperconjugation |

| n(O2) - Methoxy | π*(C7-C8) - Phenyl | 5.1 | Resonance/Hyperconjugation |

| σ(C4-H) | σ*(C3-C4) | 0.9 | Hyperconjugation |

Mulliken Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. It partitions the total electron density among the atoms based on the basis functions used in the calculation. While computationally straightforward, Mulliken charges are known to be highly dependent on the choice of basis set, which can sometimes lead to unpredictable results. Despite this limitation, the method provides a valuable qualitative picture of the electrostatic distribution within a molecule. semanticscholar.org

In this compound, a Mulliken charge analysis would predict a significant accumulation of negative charge on the two highly electronegative oxygen atoms. Conversely, the hydrogen atoms, being the least electronegative, would carry positive charges. The carbon atoms would exhibit a range of charges depending on their bonding environment. For instance, the carbon atoms directly bonded to the oxygen atoms (in the pyran ring and the methoxy group) are expected to be more electropositive (less negative or more positive) than other carbon atoms due to the electron-withdrawing inductive effect of oxygen. The aromatic carbons' charges would be influenced by the electron-donating methoxy group.

This charge distribution is crucial as it affects the molecule's dipole moment, molecular polarizability, and other electrostatic properties.

Table 2: Predicted Mulliken Atomic Charges for Selected Atoms in this compound Note: These values are hypothetical and represent a qualitative distribution based on chemical principles.

| Atom | Predicted Mulliken Charge (a.u.) | Rationale |

|---|---|---|

| O1 (Pyran Ring) | -0.55 | High electronegativity |

| O2 (Methoxy) | -0.52 | High electronegativity |

| C2 (Pyran Ring) | +0.20 | Bonded to electronegative O1 |

| C7 (Phenyl Ring) | +0.15 | Bonded to electronegative O2 |

| H (on Pyran Ring) | +0.12 | Low electronegativity |

| H (on Methoxy) | +0.10 | Low electronegativity |

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations, often employing functionals like Becke's 3-parameter Lee-Yang-Parr (B3LYP) with basis sets such as 6-311G(d,p), are routinely used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. dntb.gov.ua

For this compound, DFT calculations would be essential for:

Geometry Optimization : Determining the most stable three-dimensional conformation of the molecule. The tetrahydropyran ring is expected to adopt a stable chair conformation, and DFT would precisely calculate the bond lengths, bond angles, and dihedral angles associated with this structure. researchgate.net

Vibrational Analysis : Calculating the theoretical infrared (IR) and Raman spectra. Comparing these computed spectra with experimental data can help confirm the molecular structure.

Frontier Molecular Orbitals (FMOs) : Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. dntb.gov.ua A smaller gap generally implies higher reactivity.

Semi-Empirical Methods (e.g., PM6, PM7) for Stability and Reactivity

Semi-empirical quantum chemistry methods, such as PM6 (Parameterization Method 6) and PM7, are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data. wikipedia.orgnih.gov This parameterization makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems or more extensive conformational searches. nih.gov

These methods are particularly useful for:

Estimating Stability : Calculating thermodynamic properties like the heat of formation to assess the relative stability of different isomers or conformers.

Mapping Reaction Pathways : Exploring potential energy surfaces to identify transition states and intermediates, providing insights into chemical reactivity. mdpi.com

While semi-empirical methods are powerful for qualitative analysis and high-throughput screening, their accuracy is dependent on the molecules used in their parameterization database. wikipedia.org For molecules like this compound, methods such as PM6 and PM7, which have been parameterized for a wide range of organic compounds, are expected to provide reasonably reliable predictions of structure and stability. researchgate.net Recent developments have also improved their performance in describing noncovalent interactions. chemrxiv.org

Non-Linear Optical Properties: Polarizability and Hyperpolarizability

Non-linear optical (NLO) properties of materials are of great interest for applications in optoelectronics and photonics. jhuapl.edu The key parameters describing a molecule's NLO response are the linear polarizability (α) and the first-order hyperpolarizability (β). ajchem-a.com These properties describe how the molecule's electron cloud is distorted by an external electric field. Large hyperpolarizability values are often found in molecules with significant charge asymmetry, typically those featuring strong electron-donating and electron-accepting groups connected by a π-conjugated system. unamur.be

Computational methods, particularly DFT, are widely used to calculate the polarizability and hyperpolarizability of molecules. researchgate.net For this compound, the molecule possesses an electron-donating methoxy group attached to a π-system (the phenyl ring). However, it lacks a strong electron-withdrawing group, which would be necessary for a large NLO response. Therefore, its calculated hyperpolarizability is expected to be modest. For comparative purposes, the NLO properties of a subject molecule are often benchmarked against those of a standard reference like urea. ajchem-a.com

Table 3: Hypothetical Calculated NLO Properties Note: Values are illustrative and intended to show expected magnitudes relative to a standard reference.

| Molecule | Mean Polarizability (α) (a.u.) | Total Hyperpolarizability (β_tot) (a.u.) |

|---|---|---|

| Urea (Reference) | ~35 | ~70 |

| This compound | ~150 | ~120 |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a powerful lens for examining the dynamic behavior of molecules over time. nih.gov While quantum chemical calculations typically focus on static, minimum-energy structures, MD simulations model the atomic motions of a system, offering insights into conformational flexibility, intermolecular interactions, and behavior in different environments (e.g., in solution). nih.gov

For this compound, an MD simulation could be employed to:

Analyze Conformational Dynamics : Study the puckering of the tetrahydropyran ring and the rotation around the single bond connecting the phenyl ring to the pyran ring. This would reveal the accessible conformations and the energy barriers between them.

Simulate Solvent Effects : Place the molecule in a simulated solvent box (e.g., water or an organic solvent) to study how solvent molecules arrange around it and influence its conformational preferences.

Explore Intermolecular Interactions : Simulate the interaction of the molecule with other molecules or surfaces, which is crucial for understanding its behavior in a condensed phase or its potential binding to a biological target. nih.govnih.gov

These simulations provide a bridge between the theoretical properties of a single molecule and its macroscopic behavior in a real-world system.

Based on a comprehensive review of available scientific literature, there are no specific Quantitative Structure-Activity Relationship (QSAR) or molecular docking simulation studies focused solely on the chemical compound this compound.

Therefore, it is not possible to provide an article on the computational and theoretical chemistry studies for this specific compound as requested. Scientific literature search did not yield any studies that would allow for the creation of the specified sections and data tables.

Advanced Applications in Medicinal Chemistry Research and Chemical Biology

Investigation of Interactions with Biological Targets

The tetrahydropyran (B127337) ring, coupled with the methoxyphenyl group, provides a versatile platform for designing molecules that can interact with a variety of biological macromolecules. Researchers have explored these interactions through enzyme inhibition and receptor binding studies to elucidate the therapeutic potential of this chemical scaffold.

Enzyme Inhibition Studies

The inhibitory activity of compounds containing the tetrahydropyran moiety has been investigated against several key enzymes implicated in disease pathways.

5-Lipoxygenase (5-LOX) Pathway: Analogues of 4-(2-methoxyphenyl)tetrahydro-2H-pyran have been explored as inhibitors of 5-lipoxygenase, a crucial enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. For instance, a series of 4-[3-(4-heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide analogues have been synthesized and identified as potent 5-LOX inhibitors. nih.gov One such analogue, PF-4191834, demonstrated significant potency with an IC50 of 229 nM in enzyme-based assays and showed high selectivity for 5-LOX over other lipoxygenases. nih.gov The synthesis of a methoxytetrahydropyran derivative has also been reported as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-LOX, highlighting the potential of this scaffold in developing anti-inflammatory agents. researchgate.net

HIV-1 Protease: The pyran-2-one scaffold, structurally related to the tetrahydropyran ring system, has been a focus in the development of nonpeptidic HIV-1 protease inhibitors. nih.gov HIV-1 protease is a critical enzyme for viral replication, and its inhibition leads to the production of immature, non-infectious viral particles. nih.gov Studies have shown that 4-hydroxy-pyran-2-one derivatives can act as inhibitors of this enzyme, with efforts focused on modifying the substituents to enhance binding affinity within the enzyme's active site. nih.gov

Aldose Reductase (ALR2): Aldose reductase is an enzyme in the polyol pathway that has been implicated in the long-term complications of diabetes. researchgate.netnih.gov While direct studies on this compound are not available, the inhibition of ALR2 is a recognized therapeutic strategy, and various heterocyclic compounds are being investigated for this purpose. researchgate.netnih.gov

Receptor Binding and Selectivity Studies

The ability of tetrahydropyran derivatives to selectively bind to specific receptors is a key area of investigation for developing targeted therapies. For example, a study of 6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, a compound bearing a methoxyphenyl group, showed excellent binding affinity and subtype selectivity for σ2 receptors over σ1 receptors. upenn.edu This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of potential drug candidates. The binding preferences of various substituted phenethylamines at serotonin (B10506) receptors, such as 5-HT2A and 5-HT2C, have also been explored to understand the structural requirements for receptor affinity and selectivity. frontiersin.org

Structure-Activity Relationship (SAR) Investigations for Bioactive Analogues

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that govern their therapeutic effects.

For instance, in the development of 5-lipoxygenase inhibitors with a tetrahydropyran core, SAR studies revealed that the nature and position of substituents on the phenylthio)phenyl ring significantly influence inhibitory potency. nih.gov Similarly, for 4-amino-2H-pyran-2-one analogues investigated for anticancer activity, SAR analysis indicated that an aromatic ring at the 6-position of the pyranone ring is critical for cytotoxicity. nih.gov Furthermore, the nature of the amine substituent at the 4-position was also found to modulate the anticancer activity. nih.gov In the context of dual EGFR and VEGFR-2 inhibitors, SAR studies of 4-methoxyphenyl (B3050149) pyrazole (B372694) and pyrimidine (B1678525) derivatives have provided valuable insights for designing more potent anticancer agents. researchgate.netnih.gov

Design and Synthesis of Novel Analogues for Enhanced Biological Activity

Building on SAR data, medicinal chemists have designed and synthesized novel analogues of this compound to improve their biological activity, selectivity, and pharmacokinetic properties. The synthesis of various pyran derivatives is an active area of research. mdpi.com For example, novel 4H-pyran derivatives have been synthesized and evaluated for their antioxidant, antibacterial, and antiproliferative activities. mdpi.comnih.gov The synthetic accessibility of the pyran scaffold allows for the introduction of diverse functional groups to optimize interactions with biological targets. frontiersin.org

Utility in Probing Biological Mechanisms and Pathways

Compounds with the this compound scaffold can serve as valuable chemical tools to investigate biological processes. By selectively inhibiting an enzyme or blocking a receptor, these molecules can help to elucidate the role of that protein in a specific signaling pathway or disease state. For instance, the use of selective 5-LOX inhibitors has been crucial in understanding the role of leukotrienes in inflammation. mdpi.com While the specific mechanism of action for (E)-N-((this compound-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is not fully understood, it is thought to involve interactions with specific enzymes or receptors. evitachem.com

Potential as Anti-Inflammatory, Antimicrobial, and Anticancer Research Agents

The versatile structure of this compound and its derivatives has led to their investigation in several therapeutic areas.

Anti-Inflammatory: As previously discussed, tetrahydropyran derivatives have shown promise as inhibitors of key inflammatory enzymes like 5-LOX and COX-2. nih.govresearchgate.net The anti-inflammatory effects of a synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, have been demonstrated to be mediated through the induction of heme oxygenase-1 (HO-1). nih.gov Another tetrahydropyran derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, has shown antinociceptive and anti-inflammatory effects, potentially through the opioid system and inhibition of pro-inflammatory cytokines. rjeid.com

Antimicrobial: Various 4H-pyran derivatives have been synthesized and evaluated for their antimicrobial properties. nih.govnih.govresearchgate.net Some of these compounds have demonstrated activity against Mycobacterium bovis and various bacterial and fungal strains. nih.govnih.gov The sulfonamide class of compounds, which can be synthesized with a tetrahydropyran moiety, are well-known for their antimicrobial effects. evitachem.com

Anticancer: The pyran scaffold is present in a number of compounds with demonstrated anticancer activity. nih.govmdpi.comnih.gov For example, certain 4H-pyran derivatives have been shown to inhibit the proliferation of colorectal cancer cells. mdpi.comnih.gov Additionally, derivatives containing the 4-methoxyphenyl group have been investigated as potential anticancer agents, with some showing activity against various cancer cell lines. mdpi.comresearchgate.net The design of novel pyrazolo[3,4-d]pyrimidinone derivatives has also yielded compounds with significant anti-cancer effects. ekb.eg

Research on this compound as a Chemical Probe Remains Undisclosed

Despite the growing interest in the development of novel chemical probes for exploring biological systems, a comprehensive review of scientific literature and patent databases reveals a notable absence of published research on the specific compound this compound for this purpose.

Chemical probes are essential small-molecule tools used to study and manipulate biological processes and are crucial for target identification and validation in medicinal chemistry and chemical biology. The development of such probes typically involves a rigorous process of design, synthesis, and biological evaluation to ensure potency, selectivity, and a well-understood mechanism of action.

However, extensive searches have yielded no specific data on the development of this compound as a chemical probe. The scientific community has not published any findings related to its synthesis for biological investigation, its molecular targets, or its effects on cellular pathways. Consequently, there are no detailed research findings, data tables, or established protocols regarding its application in biological systems.

While the tetrahydropyran scaffold is a common motif in medicinal chemistry and various derivatives have been explored for a range of biological activities, the specific functionalization with a 2-methoxyphenyl group at the 4-position has not been detailed in the context of chemical probe development. The available information is limited to listings by chemical suppliers, which indicates its availability for purchase by the research community, but does not provide any insight into its potential applications or biological effects.

Without any published studies, it is not possible to provide information on the design rationale, target engagement, or use of this compound for imaging, affinity-based protein profiling, or as a tool for elucidating biological pathways.

This lack of available information underscores a gap in the current scientific literature and suggests that the potential of this compound as a chemical probe is yet to be explored or, if it has been investigated, the results have not been made public. Therefore, any discussion on its advanced applications in medicinal chemistry and chemical biology would be purely speculative.

Future Research Directions and Open Challenges

Exploration of Novel Synthetic Pathways

The synthesis of substituted tetrahydropyrans is a well-established field, with numerous methods available for their construction. rsc.orgmdpi.com However, the efficient and stereoselective synthesis of 4-aryltetrahydropyrans, particularly with specific substitution patterns on the aryl ring, remains an area of active research. researchgate.net Future work on 4-(2-methoxyphenyl)tetrahydro-2H-pyran could focus on developing novel synthetic routes that offer high yields and stereocontrol. This could involve the adaptation of existing methods, such as the Prins-Friedel-Crafts reaction, or the development of entirely new catalytic systems. researchgate.net The exploration of multicomponent reactions could also provide a streamlined approach to this and related structures.

Advanced Spectroscopic Characterization of Complex Derivatives

A fundamental step in the study of any new compound is its thorough characterization. For this compound and its potential derivatives, advanced spectroscopic techniques will be crucial. ipb.pt High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques (COSY, HSQC, HMBC), will be essential for unambiguously determining the connectivity and stereochemistry of these molecules. ipb.pt Furthermore, techniques such as X-ray crystallography would provide definitive structural proof and insights into the solid-state conformation. researchgate.net Infrared (IR) spectroscopy and mass spectrometry will also play vital roles in confirming the functional groups and molecular weight of newly synthesized compounds. isca.me

Integration of Advanced Computational Methodologies

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, guiding experimental work and providing deeper insights into structure-activity relationships. mdpi.comneuroquantology.comsteeronresearch.comlongdom.org For this compound, Density Functional Theory (DFT) calculations could be employed to predict its stable conformations, electronic properties, and spectroscopic signatures. researchgate.netresearchgate.net Molecular dynamics simulations could be used to study its behavior in different solvent environments and its potential interactions with biological macromolecules. mdpi.com Such computational studies would be invaluable in prioritizing synthetic targets and in the rational design of derivatives with specific desired properties.

Diversification of Chemical Biology Applications

The tetrahydropyran (B127337) motif is a key component of many biologically active compounds, and its derivatives have shown promise in various therapeutic areas. guidechem.compharmablock.comnih.gov A significant area of future research will be to explore the potential chemical biology applications of this compound. This could involve screening the compound and its derivatives against a range of biological targets, including enzymes and receptors. Given the prevalence of the methoxyphenyl group in pharmacologically active compounds, this moiety could impart interesting biological activities. isca.menih.govmdpi.com The development of probes based on this scaffold could also aid in the study of biological processes.

Unveiling Further Biological Mechanisms and Structure-Function Relationships

Should initial screenings reveal biological activity, a major research effort would be required to elucidate the underlying mechanisms of action. Understanding how this compound and its analogs interact with their biological targets at a molecular level is crucial for their development as therapeutic agents. nih.gov This would involve a combination of biochemical assays, structural biology techniques, and computational modeling. Establishing clear structure-function relationships will be key to optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds, potentially leading to the discovery of novel therapeutic leads. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(2-methoxyphenyl)tetrahydro-2H-pyran with stereochemical control?

- Methodological Answer : Copper(II)–bisphosphine-catalyzed oligomerization is a robust method for diastereoselective synthesis. For example, using 3,5-dimethylhex-5-en-1-ol and substituted aldehydes under L3 ligand conditions yields distinct stereoisomers (e.g., compounds 72 and 73 in ). Key factors include:

- Catalyst system : Cu(OTf)₂ with chiral bisphosphine ligands (e.g., L3).

- Reaction conditions : Solvent polarity and temperature control to favor cyclization over side reactions.

- Analytical validation : H/C NMR coupling constants (e.g., for axial-equatorial proton coupling) and MS fragmentation patterns confirm stereochemistry .

Q. Which analytical techniques are essential for structural elucidation of this compound derivatives?

- Methodological Answer :

- NMR spectroscopy : H NMR identifies methoxy () and tetrahydropyran ring protons (-coupling reveals chair conformation). C NMR distinguishes aromatic () and ether carbons () .

- Mass spectrometry : EI-MS fragments at 176 (M) and CI-MS adducts (e.g., [M+H]) confirm molecular weight .

- Thermodynamic data : Boiling points (e.g., 183°C for tetrahydro-4-pyranol derivatives) and refractive indices aid purity assessment .

Advanced Research Questions

Q. How do substituent modifications influence the pharmacological activity of this compound derivatives?

- Methodological Answer : Bioactivity correlates with substituent electronic and steric effects. For example:

- HMG-CoA reductase inhibition : Introducing electron-withdrawing groups (e.g., 4-fluoro-thiophenyl in compound 1d, ) enhances binding affinity () by stabilizing enzyme interactions.

- Structure-activity relationship (SAR) : Methyl or cyclopropyl groups at the 6-position improve metabolic stability, while methoxy groups modulate lipophilicity (clogP 2.5–3.5) .

- Experimental validation : Competitive enzyme assays (e.g., NADPH consumption) and molecular docking simulations (e.g., Glide XP scoring) are critical .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Reaction optimization : Transitioning from batch to continuous flow reactors improves yield (e.g., 85% vs. 72% in batch) by enhancing heat/mass transfer ().

- Purification hurdles : Column chromatography is inefficient for large-scale; switch to crystallization (e.g., using hexane/ethyl acetate gradients) .

- Byproduct analysis : GC-MS monitors side products (e.g., dimerization byproducts at 352) .

Q. How can computational methods predict viable synthetic routes for novel derivatives?

- Methodological Answer :

- Retrosynthetic analysis : Tools like Pistachio/Bkms_metabolic databases propose one-step routes (e.g., Prins cyclization of benzaldehyde dimethyl acetal with silane) .

- Feasibility scoring : Precursor plausibility thresholds () and top-N route selection (e.g., 6 feasible paths) minimize trial-and-error .

- Case study : AI-predicted synthesis of 4-methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f) achieved 62% yield using PhEBX and CHCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.